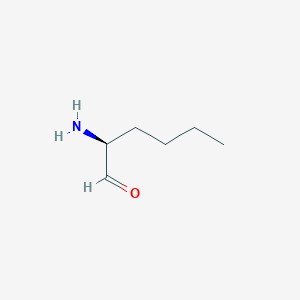

1-Amino-1-carbonyl pentane

Beschreibung

Contextualization as a Non-Proteinogenic Amino Acid Analog

Norvaline is classified as a non-proteinogenic, or unusual, amino acid because it is not one of the 20 standard amino acids encoded by the universal genetic code for protein synthesis. lifetein.commdpi.com Such amino acids often arise as byproducts of metabolic pathways. nih.gov For instance, norvaline can be synthesized in microorganisms like E. coli as a byproduct of the branched-chain amino acid biosynthetic pathway, particularly under conditions of oxygen limitation which can lead to an accumulation of pyruvate (B1213749), a metabolic precursor. nih.govembopress.org

Its structural similarity to proteinogenic amino acids, particularly valine and leucine (B10760876), makes it an analog of these compounds. lifetein.comembopress.org This mimicry allows it to interact with enzymes involved in amino acid metabolism. For example, it can be mistakenly recognized and charged to the transfer RNA for leucine (tRNA-Leu) by leucyl-tRNA synthetase, an enzyme crucial for protein synthesis. embopress.orgmdpi.com However, cellular quality control mechanisms, specifically the editing domain of this synthetase, typically prevent its incorporation into proteins, highlighting an essential process for maintaining the fidelity of protein synthesis. embopress.orgembopress.org

Significance in Biochemistry, Medicine, and Biotechnology Research

The scientific significance of Norvaline spans biochemistry, medicine, and biotechnology, largely centering on its function as an enzyme inhibitor. lifetein.com

Biochemistry: The most extensively researched biochemical role of Norvaline is its ability to competitively inhibit the enzyme arginase. lifetein.comphysiology.org Arginase metabolizes L-arginine into urea (B33335) and L-ornithine. nih.gov By inhibiting this enzyme, Norvaline effectively increases the bioavailability of L-arginine, which is a common substrate for another critical enzyme, nitric oxide synthase (NOS). physiology.orgnih.gov This redirection of L-arginine towards NOS results in enhanced production of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation. physiology.orghsnstore.eu Research has shown that Norvaline's ability to boost NO production is inversely related to the concentration of available L-arginine; the effect is more pronounced when L-arginine levels are limited. physiology.orgcaldic.com

Medicine: The arginase-inhibiting property of Norvaline forms the basis of its therapeutic potential in medical research. nih.govmedchemexpress.com By increasing NO production, Norvaline demonstrates endothelium-protective effects, which is crucial for maintaining vascular health. nih.govsemanticscholar.org This has led to investigations into its potential for correcting endothelial dysfunction, a condition implicated in cardiovascular diseases like hypertension and atherosclerosis. nih.govhsnstore.eu Preclinical studies in animal models have explored its antihypertensive and anti-inflammatory properties. lifetein.com Furthermore, research has extended to neurodegenerative conditions, with studies suggesting Norvaline may reduce amyloid-β deposition and improve cognitive ability in mouse models of Alzheimer's disease by promoting neurogenesis and neuronal survival. medchemexpress.commdpi.com

Biotechnology: In the realm of biotechnology, Norvaline's properties are of interest for both recombinant protein production and agricultural applications. lifetein.comnih.gov The potential for Norvaline to be misincorporated into recombinant proteins, especially during high-density cell fermentation where oxygen levels can fluctuate, presents a challenge for producing non-modified therapeutic proteins. nih.govacs.org Understanding the mechanisms of its formation and incorporation is therefore critical for process optimization and quality control in the biopharmaceutical industry. nih.govresearchgate.net Conversely, there is interest in intentionally incorporating Norvaline into peptides for structural studies. nih.gov In agriculture, Norvaline has been shown to enhance plant growth, particularly under stress conditions, likely by influencing nitrogen metabolism. lifetein.com

Overview of Key Academic Research Trajectories for 2-Aminopentanoic Acid

Academic research on Norvaline is following several key trajectories, driven by its modulatory effects on cellular metabolism and signaling pathways.

Arginase Inhibition and Nitric Oxide Regulation: A primary research focus is the detailed characterization of Norvaline as an arginase inhibitor. nih.govmedchemexpress.com Studies continue to explore how this inhibition modulates NO production in various cell types, such as activated macrophages, and its downstream effects on vascular function. physiology.org This includes investigating its potential to treat conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as diabetes and hypertension. nih.govhsnstore.eu

Neuroprotection and Neurodegenerative Diseases: A growing body of research is dedicated to understanding Norvaline's neuroprotective effects. lifetein.commedchemexpress.com Investigations in Alzheimer's disease models are a prominent example, where research tracks its ability to reduce neuroinflammation, promote the survival of neuronal precursors, and activate crucial signaling pathways like MAPK/ERK. mdpi.com

Protein Synthesis Fidelity and Biotechnology: Research continues to elucidate the molecular basis of how aminoacyl-tRNA synthetases discriminate against non-proteinogenic amino acids like Norvaline to ensure the fidelity of translation. embopress.orgembopress.org These fundamental studies have practical implications for biotechnology, informing strategies to prevent the misincorporation of Norvaline into recombinant protein therapeutics. nih.govacs.org

Antimicrobial Research: Some studies have explored the antimicrobial potential of Norvaline derivatives. For instance, D-norvaline has been shown to inhibit leucyl-tRNA synthetase in methicillin-resistant Staphylococcus aureus (MRSA), thereby hindering its growth and biofilm formation, particularly when used in combination with conventional antibiotics. mdpi.com

Interactive Data Table: Properties of Norvaline

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-aminopentanoic acid |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Common Isomer | Valine |

Table of Mentioned Compounds

| Compound Name | Systematic Name / Description |

|---|---|

| 1-Amino-1-carbonyl pentane | Hexanamide |

| 2-Aminopentanoic Acid | Norvaline |

| L-arginine | A proteinogenic amino acid, substrate for arginase and nitric oxide synthase |

| Leucine | A proteinogenic branched-chain amino acid |

| L-ornithine | A non-proteinogenic amino acid, product of the arginase reaction |

| Nitric Oxide | A gaseous signaling molecule |

| Oxacillin (B1211168) | A penicillin-class antibiotic |

| Pyruvate | A key intermediate in cellular metabolism |

| Urea | A nitrogen-containing substance, product of the arginase reaction |

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO |

|---|---|

Molekulargewicht |

115.17 g/mol |

IUPAC-Name |

(2S)-2-aminohexanal |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h5-6H,2-4,7H2,1H3/t6-/m0/s1 |

InChI-Schlüssel |

TZJGKUCHNFFHGN-LURJTMIESA-N |

Isomerische SMILES |

CCCC[C@@H](C=O)N |

Kanonische SMILES |

CCCCC(C=O)N |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Methodologies for 2 Aminopentanoic Acid

Chemical Synthesis Approaches

Chemical methods for synthesizing 2-aminopentanoic acid often involve multi-step processes that can be adapted to produce specific stereoisomers.

Traditional Multi-Step Organic Synthesis Techniques

Conventional synthesis of 2-aminopentanoic acid, and its D-isomer, often starts from n-valeric acid. google.comgoogle.com A common route involves a sequence of reactions beginning with acyl chlorination, followed by bromination, amination, and finally, resolution to separate the racemic mixture. google.comgoogle.com

One documented method starts with the conversion of n-valeric acid to n-pentanoyl chloride using thionyl chloride. google.com The subsequent step is α-bromination to yield α-bromo-n-valeryl chloride. This intermediate then undergoes ammonolysis with liquid ammonia (B1221849) to produce racemic α-aminovaleramide. google.com The resolution of this racemic mixture is a critical step to isolate the desired stereoisomer. For instance, L-aminovaleramide tartrate can be obtained and then recrystallized and hydrolyzed to yield L-norvaline. google.com A similar pathway can be followed to produce D-norvaline, with one process reporting a total yield of 33%. google.comresearchgate.net

Another established technique is the alkylation of a benzophenone (B1666685) Schiff's base of glycine (B1666218) methyl ester. nih.gov This method has been used to synthesize derivatives of 2-aminopentanoic acid. nih.gov Additionally, the acylase process, an industrial method, can be used to produce various L-amino acids, including L-norvaline, through the kinetic resolution of a racemic mixture of N-acetyl-amino acids. pharmtech.com

Reflux Synthesis Methods for Specific Stereoisomers

Reflux conditions are frequently employed in the chemical synthesis of 2-aminopentanoic acid to drive reactions to completion. For example, the synthesis of L-norvaline can be achieved by refluxing L-norvaline methyl ester in methanolic hydrochloric acid under an inert atmosphere, a method noted for high purity and efficiency. smolecule.com

In the synthesis of D-norvaline from n-valeric acid, a reflux step is used during the initial acyl chloride formation, where n-valeric acid is heated with thionyl chloride at 78°C for several hours. google.com Similarly, the synthesis of Schiff base derivatives involving L-arginine (structurally related to amino acids) and salicylaldehyde (B1680747) utilizes a 7-hour reflux, with sulfuric acid acting as both a catalyst and dehydrating agent. asianpubs.org

A divergent, enantioselective strategy has been reported for producing L-norvaline and related amino acids from (S)-allylglycine, which is obtained with high enantiomeric excess using a phase-transfer catalyst. nih.gov This highlights the use of advanced catalytic methods to achieve stereoselectivity.

Enzymatic and Biocatalytic Synthesis

Enzymatic and whole-cell biocatalytic systems offer green and highly selective alternatives to traditional chemical synthesis for producing enantiopure 2-aminopentanoic acid. smolecule.com

Utilization of Specific Aminotransferases for Biosynthesis

Aminotransferases, or transaminases, are key enzymes for the asymmetric synthesis of non-natural amino acids like L-norvaline. ebi.ac.uknih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net For example, Escherichia coli's branched-chain aminotransferase (BCAT) can be used for the synthesis of L-norvaline from its corresponding α-keto acid, 2-oxovalerate. ebi.ac.uk

Whole-Cell Biotransformation Systems (e.g., Escherichia coli enzymatic cascades)

Engineered Escherichia coli strains are widely used as whole-cell biocatalysts for producing valuable chemicals, including L-norvaline. nih.govsci-hub.st These "designer cells" can be engineered to co-express multiple enzymes, creating artificial metabolic pathways for efficient multi-step synthesis in a single pot. pharmtech.comsci-hub.st This approach avoids the need for costly intermediate purification steps and can overcome thermodynamic barriers. sci-hub.st

For instance, E. coli has been engineered to produce L-norvaline from inexpensive starting materials like propionaldehyde (B47417) and glycine. nih.gov In some cases, non-recombinant E. coli strains have been observed to accumulate norvaline under specific conditions, such as a shift to anaerobiosis, where pyruvate (B1213749) accumulation and high expression of the leucine (B10760876) operon enzymes lead to its synthesis. nih.gov

Researchers have also developed whole-cell systems for producing D-amino acids. By co-expressing an L-amino acid deaminase, a meso-diaminopimelate dehydrogenase, and a formate (B1220265) dehydrogenase for cofactor regeneration, L-norvaline was efficiently converted to D-norvaline with a quantitative conversion and over 99% enantiomeric excess. d-nb.info

Role of Key Enzymes in Cascade Reactions (e.g., l-threonine (B559522) aldolase (B8822740), l-threonine dehydratase, leucine dehydrogenase)

Multi-enzyme cascades are a powerful strategy for L-norvaline production. A notable cascade was designed in E. coli utilizing four key enzymes: L-threonine aldolase, L-threonine dehydratase, formate dehydrogenase, and leucine dehydrogenase. nih.gov

L-threonine aldolase (L-TA) : This enzyme catalyzes the condensation of propionaldehyde and glycine to form an intermediate. nih.gov Enhancing its activity is seen as a key step to potentially increase L-norvaline production. nih.gov

L-threonine dehydratase : This enzyme is involved in the subsequent conversion of the intermediate. nih.gov

Leucine dehydrogenase (LeuDH) : This enzyme performs the final asymmetric reductive amination of the keto acid precursor to yield L-norvaline. nih.govresearchgate.net

Formate dehydrogenase (FDH) : This enzyme is crucial for regenerating the NADH cofactor required by leucine dehydrogenase, making the process more economical. nih.govresearchgate.netunibe.ch

In one study, this engineered E. coli strain, with additional genetic modifications to delete competing aldehyde dehydrogenase genes, produced L-norvaline at a concentration of 46.5 g/L with a yield of 99.1% from glycine. nih.gov

Interactive Data Tables

Table 1: Comparison of L-Norvaline Synthesis Methods Use the filter to select different synthesis types.

| Method | Starting Material(s) | Key Reagents/Enzymes | Reported Yield/Concentration | Synthesis Type | Reference |

|---|---|---|---|---|---|

| Multi-step Chemical Synthesis | n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | 33% (for D-isomer) | Chemical | google.com |

| Reflux Synthesis | L-Norvaline methyl ester | Methanolic HCl | High purity and efficiency | Chemical | smolecule.com |

| Whole-Cell Biotransformation | Propionaldehyde, Glycine | L-threonine aldolase, L-threonine dehydratase, Leucine dehydrogenase, Formate dehydrogenase | 46.5 g/L | Enzymatic | nih.gov |

| Whole-Cell Stereoinversion | L-Norvaline | L-amino acid deaminase, meso-diaminopimelate dehydrogenase, Formate dehydrogenase | Quantitative conversion (>99% ee) | Enzymatic | d-nb.info |

| Desymmetrization Process | DL-norvaline | D-amino acid oxidase, Leucine dehydrogenase, Catalase, Formate dehydrogenase | 54.09 g/L (96.7% conversion) | Enzymatic | researchgate.net |

Endogenous Biosynthetic Pathways in Biological Systems

2-Aminopentanoic acid, commonly known as norvaline, is not one of the 20 standard proteinogenic amino acids. However, it is synthesized in various organisms, particularly microorganisms like Escherichia coli, as a byproduct of primary metabolic pathways. nih.govnih.gov Its synthesis is often linked to specific environmental conditions and the promiscuous nature of certain enzymes.

Accumulation in Microorganisms (e.g., Escherichia coli under Oxygen Limitation)

The accumulation of norvaline in Escherichia coli is notably triggered by a down-shift in oxygen availability, particularly in the presence of high glucose concentrations. nih.govnih.gov While not typically produced during aerobic cultivation on mineral salt media, a switch to anaerobic or oxygen-limited conditions can lead to significant intracellular accumulation of norvaline. nih.gov This phenomenon has been observed in recombinant E. coli fermentations where oxygen limitation and glucose excess are provoked. nih.gov Studies have shown that supplementing the fermentation medium with trace elements such as molybdenum, selenium, and nickel can reduce the formation of norvaline under these stress conditions. nih.gov The accumulation is not due to the induction or derepression of biosynthetic enzymes but rather a consequence of metabolic shifts caused by the environmental change. nih.gov

Metabolic Overflow Mechanisms from Pyruvate

The synthesis of norvaline is strongly associated with metabolic overflow, a state where a primary metabolic pathway is saturated, leading to the accumulation of intermediate metabolites. elifesciences.orgresearchgate.net In the case of norvaline, high intracellular levels of pyruvate are a key trigger. nih.govresearchgate.net Pyruvate is a central hub in metabolism, connecting glycolysis to the citric acid cycle and various biosynthetic pathways. libretexts.org When glucose is abundant and oxygen is limited, the rate of glycolysis can exceed the capacity of the citric acid cycle, leading to pyruvate accumulation. nih.gov This excess pyruvate is then shunted into alternative pathways, including the direct chain elongation that leads to the formation of α-ketovalerate, the α-keto acid precursor of norvaline. nih.gov This overflow mechanism is considered a necessary and sufficient condition for norvaline synthesis, demonstrating how a simple environmental shift can cause the production of a non-canonical amino acid. nih.gov

Role of Branched-Chain Amino Acid Biosynthetic Enzymes in Production

The actual enzymatic steps leading to norvaline are catalyzed by enzymes of the branched-chain amino acid (BCAA) biosynthetic pathways. researchgate.netnih.gov These enzymes, responsible for the synthesis of valine, leucine, and isoleucine, exhibit low substrate specificity, meaning they can act on substrates other than their primary ones. researchgate.netcaldic.com The accumulated pyruvate is first elongated to α-ketobutyrate, which is then further elongated to α-ketovalerate. nih.gov This α-ketovalerate serves as a substrate for the BCAA enzymes. Specifically, dihydroxy-acid dehydratase (encoded by ilvD) can convert the precursor into α-ketovalerate, and branched-chain amino acid transaminase (encoded by ilvE) can then catalyze the final transamination step to produce norvaline. nih.govcaldic.com This promiscuous activity of the leucine and valine biosynthetic enzymes is the direct cause of norvaline production when its keto-acid precursors become available through metabolic overflow. nih.govresearchgate.net

Table 1: Key Factors in Endogenous Norvaline Biosynthesis

| Factor | Description | Role in Norvaline Synthesis |

|---|---|---|

| Environmental Condition | Oxygen Limitation | Triggers a shift in metabolism from aerobic respiration to fermentation, leading to pyruvate accumulation. nih.gov |

| Metabolic State | Metabolic Overflow | High glucose uptake leads to excess pyruvate that cannot be fully processed by the TCA cycle. elifesciences.orgresearchgate.net |

| Key Precursor | Pyruvate | Accumulates under oxygen limitation and serves as the starting point for the norvaline synthesis pathway. nih.govresearchgate.net |

| Enzyme Class | Branched-Chain Amino Acid (BCAA) Biosynthetic Enzymes | These enzymes exhibit promiscuity, acting on pyruvate-derived intermediates to produce norvaline. researchgate.netnih.gov |

| Specific Enzymes | IlvD (Dihydroxy-acid dehydratase), IlvE (Transaminase B) | Catalyze the conversion of precursors to α-ketovalerate and its subsequent transamination to norvaline. nih.govcaldic.com |

Synthesis of 2-Aminopentanoic Acid Derivatives and Analogs

Beyond its natural biosynthesis, 2-aminopentanoic acid and its analogs are valuable building blocks in synthetic chemistry, particularly for creating novel peptides with enhanced properties.

Hydroxylated Derivatives (e.g., dl-3-Hydroxynorvaline)

Hydroxylated derivatives of norvaline, such as dl-3-hydroxynorvaline, are important synthetic intermediates. myskinrecipes.com This compound serves as a key building block in the synthesis of various bioactive molecules and is used in peptide synthesis. myskinrecipes.com The introduction of a hydroxyl group can alter the chemical properties of the amino acid, potentially influencing the structure and function of peptides into which it is incorporated. Another hydroxylated analog, 5-hydroxy-2-aminopentanoic acid, has been identified in natural products, although its specific biosynthetic pathway is not yet fully understood. nih.gov These derivatives are often used in research as valine analogs or as components for constructing complex molecules. medchemexpress.com

Incorporation into Peptidomimetics and Non-Canonical Amino Acid Chains

2-Aminopentanoic acid (norvaline) is classified as a non-canonical amino acid (ncAA) and is widely used in the design of peptidomimetics. researchgate.netnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and constrained conformations. researchgate.netnih.gov The incorporation of ncAAs like norvaline can influence peptide conformation and binding affinity to receptors. researchgate.net Norvaline is considered a helical-stabilizing amino acid and has been successfully incorporated into various peptide sequences to generate active and constrained peptidomimetics. nih.govresearchgate.net Its use as a building block allows for the creation of novel peptide chains with tailored pharmacological properties, making it a valuable tool in drug discovery and materials science. researchgate.netgoogle.comrsc.org

Table 2: Derivatives of 2-Aminopentanoic Acid and Their Applications

| Derivative/Analog | Class | Application/Significance |

|---|---|---|

| dl-3-Hydroxynorvaline | Hydroxylated Derivative | Serves as a key intermediate in the synthesis of bioactive molecules and is used in peptide synthesis. myskinrecipes.comlookchem.com |

| 5-hydroxy-2-aminopentanoic acid | Hydroxylated Derivative | A component found in natural product biosynthesis. nih.gov |

| Norvaline (in peptides) | Non-Canonical Amino Acid | Incorporated into peptidomimetics to enhance stability, influence conformation, and improve biological activity. researchgate.netnih.gov |

Stereoselective Production and Resolution of Enantiomers

The synthesis of enantiomerically pure α-amino acids is a critical endeavor in the fields of pharmaceuticals and agrochemicals, where specific stereoisomers are often required for biological activity. For 2-aminopentanoic acid, commonly known as norvaline, a variety of methods for stereoselective production and the resolution of enantiomers have been established. These methodologies can be broadly classified into two main categories: stereoselective synthesis, which aims to directly produce a single enantiomer, and the resolution of racemic mixtures, which involves the separation of a mixture containing equal amounts of both enantiomers.

Stereoselective synthesis often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. A notable example is the asymmetric transfer allylation of a glycine Schiff base using a Corey catalyst derived from cinchonidine, which can produce (S)-allylglycine with an enantiomeric excess of over 97%. nih.gov This intermediate serves as a common starting material for the synthesis of (S)-norvaline and related amino acids in good yields, ranging from 45–75%. nih.govresearchgate.net Another approach involves the use of chiral organocatalysts, such as structurally rigid chiral quaternary ammonium (B1175870) salts derived from binaphthol, which have been successfully applied in the practical asymmetric synthesis of various amino acid derivatives. rsc.org

The resolution of racemic mixtures provides an alternative route to obtaining enantiomerically pure 2-aminopentanoic acid. Enzymatic resolution is a prominent technique that leverages the high stereoselectivity of enzymes. A multi-enzymatic resolution process has been developed for the production of high-purity L-norvaline. researchgate.net This system utilizes a D-amino acid oxidase (DAAO) to oxidize D-norvaline from a DL-norvaline mixture into the corresponding keto acid. researchgate.net Subsequently, a leucine dehydrogenase (LeuDH) catalyzes the asymmetric reduction of this keto acid to L-norvaline, coupled with a formate dehydrogenase (FDH) for NADH regeneration. researchgate.net Under optimized conditions, this method achieved a high yield of 61.09 g/L of L-norvaline with an enantiomeric excess of over 99% and a conversion rate of 96.1%. researchgate.net

Another enzymatic approach, the "double-racemase Hydantoinase Process," has been effectively used for the synthesis of L-norvaline and other non-canonical α-amino acids. frontiersin.org This process utilizes a combination of hydantoinases, carbamoylases, and hydantoin (B18101) racemases to produce enantiopure α-amino acids. frontiersin.org

Chromatographic methods also play a crucial role in the resolution of norvaline enantiomers. Chiral ligand-exchange chromatography is a widely used technique for the chiral separation of amino acids. researchgate.net Additionally, comprehensive two-dimensional gas chromatography has been demonstrated as a powerful method for the resolution, quantification, and reliable determination of the enantiomeric excess of a wide range of amino acids, including norvaline. nih.gov This technique, which involves the derivatization of amino acids into N-trifluoroacetyl-O-methyl esters, allows for the effective separation of enantiomers. nih.gov

The following tables provide a summary of research findings on the stereoselective production and resolution of 2-aminopentanoic acid enantiomers.

Table 1: Multi-Enzymatic Resolution of DL-Norvaline

| Enzyme System | Substrate | Product | Yield (g/L) | Enantiomeric Excess (ee %) | Conversion Rate (%) |

|---|---|---|---|---|---|

| DAAO, LeuDH, FDH, Catalase | DL-Norvaline | L-Norvaline | 61.09 | >99 | 96.1 |

Data from a study on a multi-enzymatic resolution process for L-norvaline production. researchgate.net

Table 2: Asymmetric Synthesis of S-Norvaline

| Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) of Intermediate |

|---|---|---|---|---|

| Asymmetric transfer allylation | Glycine Schiff base | (S)-Norvaline | 45-75 | >97 (for (S)-allylglycine) |

Biochemical and Cellular Mechanisms of 2 Aminopentanoic Acid Norvaline Action

Interactions with Key Enzymatic Systems

Norvaline's biological effects are primarily mediated through its ability to mimic other amino acids, allowing it to interact with several key enzymes. These interactions can lead to the inhibition or modulation of critical cellular processes.

Norvaline is a well-documented competitive inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). lifetein.comoup.comchemimpex.com In many cell types, including macrophages, L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS). physiology.org By inhibiting arginase, norvaline effectively increases the intracellular availability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). lifetein.comphysiology.orgresearchgate.net This mechanism is particularly important for normal endothelial function. researchgate.netnih.gov

The modulatory effect of norvaline on NO production is inversely related to the extracellular concentration of L-arginine. physiology.orgphysiology.orgnih.gov Studies on activated macrophages have shown that the enhancement of NO production by norvaline is most significant when the supply of L-arginine is limited. physiology.orgphysiology.org For instance, in the presence of 10 mM L-norvaline, which reduces urea production by 50%, NO production was increased by 55% at an L-arginine concentration of 0.05 mM. physiology.orgnih.gov This effect diminishes as L-arginine levels rise, becoming abolished at concentrations exceeding 0.5 mM. physiology.orgphysiology.orgnih.gov This demonstrates that arginase competes with NOS for their shared substrate, and norvaline's inhibitory action shifts the balance of L-arginine metabolism towards NO synthesis. physiology.orgphysiology.org

Table 1: Effect of L-Norvaline on Nitric Oxide Production in Activated Macrophages

| Extracellular L-Arginine Concentration (mM) | Enhancement of NO Production by L-Norvaline (%) | Reference |

|---|---|---|

| 0.05 | 55% | physiology.org, nih.gov |

| 0.1 | 28% | physiology.org, nih.gov |

| >0.5 | Effect Abolished | physiology.org, physiology.org, nih.gov |

Leucyl-tRNA synthetase (LeuRS) is the enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA (tRNALeu) during the first step of protein synthesis. asm.org Due to its structural similarity to leucine, norvaline can be mistakenly activated by LeuRS, posing a significant threat to the fidelity of translation. nih.govembopress.org Misincorporation of norvaline in place of leucine can lead to the synthesis of non-functional "statistical proteins," which can be harmful to the cell. asm.org

To prevent such errors, LeuRS possesses a sophisticated editing, or proofreading, mechanism. asm.orgnih.gov This function resides in a distinct hydrolytic active site, separate from the aminoacylation site, that specifically recognizes and cleaves mischarged amino acids like norvaline from tRNALeu. nih.govembopress.org The non-standard amino acid norvaline, which can accumulate to significant levels under certain conditions like oxygen deprivation, has been identified as a prime biological target for the LeuRS editing activity. embopress.orgpnas.org In fact, the editing function of LeuRS is considered crucial for bacterial adaptation to low-oxygen environments. embopress.org While LeuRS can also misactivate other amino acids like isoleucine and methionine, studies suggest that norvaline presents a major challenge to the accuracy of Leu-tRNALeu synthesis. asm.orgembopress.org

Norvaline's metabolism is closely linked to pathways involving the pyruvate (B1213749) dehydrogenase (PDH) complex and the branched-chain alpha-keto acid dehydrogenase (BCKD) complex, although it does not appear to directly modulate their activity. The PDH complex is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. nih.gov The BCKD complex is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. frontiersin.orgwikidoc.orgnih.gov

Norvaline synthesis in microorganisms like E. coli is often a result of metabolic overflow from the BCAA synthesis pathway, which starts with pyruvate. nih.gov High concentrations of pyruvate, which can occur under conditions of oxygen limitation, can be shunted into the BCAA pathway, leading to the production of norvaline. nih.gov This suggests that conditions affecting the flux through the PDH complex (and thus pyruvate levels) can indirectly influence norvaline accumulation. nih.govnih.gov The BCKD complex is responsible for the degradation of BCAAs and their corresponding alpha-keto acids. frontiersin.orgmedlineplus.gov A deficiency in this complex leads to Maple Syrup Urine Disease, characterized by the accumulation of BCAAs. wikidoc.orgmedlineplus.gov While norvaline is not a direct substrate for the BCKD complex, its synthesis and the catabolism of the structurally similar BCAAs are parts of interconnected metabolic networks. frontiersin.orgnih.gov

In addition to arginase, L-norvaline has been shown to inhibit argininosuccinate (B1211890) synthetase (ASS). oup.comphysiology.orgcaldic.com This enzyme catalyzes a key step in the urea cycle and in the endogenous synthesis of L-arginine, specifically the conversion of citrulline and aspartate to argininosuccinate. physiology.orgcaldic.com Kinetic studies with purified rat liver argininosuccinate synthetase have demonstrated that L-norvaline acts as a competitive inhibitor with respect to L-citrulline. oup.comnih.gov

This inhibition by norvaline would be expected to decrease the de novo synthesis of L-arginine from citrulline. physiology.orgcaldic.com However, in cellular systems like activated macrophages, the predominant effect of norvaline is an increase in NO production. physiology.org This indicates that the inhibitory effect of norvaline on arginase is more impactful on the available L-arginine pool than its inhibition of argininosuccinate synthetase. physiology.org The contribution of endogenous L-arginine synthesis to NO production in these cells is considered relatively small, so the inhibition of ASS by norvaline likely plays a minor role in that specific context. physiology.orgcaldic.com

Table 2: Competitive Inhibition of Rat Liver Argininosuccinate Synthetase

| Inhibitor | Ki Value (M) | Competitive with Respect to | Reference |

|---|---|---|---|

| L-Norvaline | 1.3 x 10-4 | L-Citrulline | nih.gov |

| L-Argininosuccinate | 2.5 x 10-4 | L-Citrulline | nih.gov |

| L-Arginine | 6.7 x 10-4 | L-Citrulline | nih.gov |

| L-Isoleucine | 6.3 x 10-4 | L-Citrulline | nih.gov |

| L-Valine | 6.0 x 10-4 | L-Citrulline | nih.gov |

Opine dehydrogenases are a family of oxidoreductases that catalyze the reversible reductive condensation of an amino acid and an α-keto acid to form an opine. wikipedia.orgebi.ac.uk L-2-aminopentanoic acid (norvaline) is involved in reactions catalyzed by certain opine dehydrogenases. For example, the enzyme from Arthrobacter sp. strain 1C catalyzes the following reaction:

(2S)-2-{[1-(R)-carboxyethyl]amino}pentanoate + NAD+ + H₂O ⇌ L-2-aminopentanoic acid + pyruvate + NADH + H+ wikipedia.orgexpasy.orgcreative-enzymes.comwikiwand.com

In the forward direction, the enzyme acts on opine-type secondary amine dicarboxylates to produce L-2-aminopentanoic acid and pyruvate. expasy.orgcreative-enzymes.com In the reverse direction, the enzyme uses L-2-aminopentanoic acid as a neutral amino acid donor, along with pyruvate as an amino acceptor, to synthesize the opine. ebi.ac.ukexpasy.orgcreative-enzymes.com This reaction demonstrates a metabolic link where norvaline can be both a product of opine breakdown and a substrate for opine synthesis, depending on the cellular context and substrate availability. expasy.org

Inhibition of Argininosuccinate Synthetase Activity in Biological Processes

Metabolic Pathway Interventions and Regulation

Norvaline intervenes in and is regulated by several interconnected metabolic pathways, highlighting the integrated nature of cellular metabolism. creative-proteomics.com Its synthesis is not constitutive but rather a consequence of metabolic dysregulation, particularly an overflow from the BCAA pathway when pyruvate levels are elevated, such as during oxygen limitation in E. coli. nih.gov

Once present, norvaline actively intervenes in other pathways:

Arginine Metabolism and Urea Cycle: By inhibiting arginase and argininosuccinate synthetase, norvaline directly modulates the flux of metabolites in the urea cycle and the pathways for NO production. oup.comnih.gov This can shift the metabolic fate of L-arginine away from urea synthesis and towards NO synthesis. lifetein.comphysiology.org

Protein Synthesis: Its interaction with LeuRS serves as a direct intervention in the protein synthesis machinery, which the cell must counteract through enzymatic proofreading to maintain fidelity. asm.orgembopress.org

BCAA Metabolism: L-Norvaline can act as a substrate for branched-chain amino acid aminotransferase (BCAT), which can convert it to glutamate (B1630785). researchgate.net

Signaling Pathways: Research suggests norvaline can modulate signaling pathways. For instance, it has been shown to inhibit ribosomal protein S6 kinase beta-1 (S6K1) and reduce the levels of Akt protein, thereby influencing the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. nih.govresearchgate.net

The regulation of norvaline itself is primarily at the level of its synthesis, which is dependent on the metabolic state of the cell, especially the availability of precursors like pyruvate. nih.gov Its interventions in various pathways are a direct result of its chemical structure, which allows it to act as a competitive inhibitor or an alternative substrate for enzymes that normally process proteinogenic amino acids like arginine and leucine. lifetein.comembopress.org

Modulation of Gluconeogenesis and Lipogenesis Pathways

Current research primarily focuses on Norvaline's role as an arginase inhibitor and its implications for nitric oxide (NO) production, with less direct investigation into its effects on gluconeogenesis and lipogenesis. However, some studies provide indirect links. For instance, in rats with hyperglycemia induced by a high-fat diet and streptozotocin, L-Norvaline administration was shown to decrease blood glucose and lipid levels, suggesting a modulatory effect on glucose and lipid metabolism. medchemexpress.com This anti-hyperglycemic effect points towards a potential influence on pathways like gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids). medchemexpress.com The underlying mechanisms may be linked to its ability to improve insulin (B600854) resistance and reduce oxidative stress, which are factors known to influence these metabolic pathways. medchemexpress.com

Interplay with Branched-Chain Amino Acid Metabolism and Homeostasis

Norvaline is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. nih.govmdpi.commsdmanuals.com It is synthesized in microorganisms like E. coli as a byproduct of the BCAA synthesis pathway due to the low substrate specificity of the enzymes involved. researchgate.netresearchgate.net These enzymes can act on related α-ketoacids, leading to the formation of non-canonical amino acids like Norvaline. researchgate.net

The interplay becomes particularly relevant in the context of protein synthesis. Leucyl-tRNA synthetase (LeuRS), the enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA), can mistakenly recognize and activate Norvaline. researchgate.netoup.com While cellular proofreading mechanisms exist to prevent such errors, under certain conditions, such as impaired editing functions or high intracellular concentrations of Norvaline, it can be misincorporated into proteins in place of leucine. researchgate.netresearchgate.netoup.com This competition with leucine for incorporation into proteins highlights a direct interaction with BCAA metabolic pathways. google.com Furthermore, Norvaline itself can be a substrate for branched-chain amino acid aminotransferase (BCAT), the enzyme that catalyzes the first step in BCAA catabolism. nih.gov Human cytosolic BCAT (BCATc) accepts Norvaline as a substrate even more readily than the mitochondrial isoform (BCATm). nih.gov

Participation in Urea Cycle Dynamics and Nitrogen Translocation

L-Norvaline is a well-documented inhibitor of arginase, a key enzyme in the urea cycle. medchemexpress.comnih.govcaymanchem.com The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen in the form of urea. dacollege.orgbu.edu Arginase catalyzes the final step, hydrolyzing L-arginine into L-ornithine and urea. taylorandfrancis.comnih.gov

By inhibiting arginase, L-Norvaline prevents the breakdown of L-arginine. nih.govhsnstore.eu This action has two major consequences for nitrogen metabolism:

Increased L-arginine availability: Inhibition of arginase leads to higher intracellular levels of L-arginine. nih.gov This makes more L-arginine available for other metabolic pathways, most notably the synthesis of nitric oxide (NO) by nitric oxide synthase (NOS). nih.govhsnstore.eucaldic.com

Reduced Urea Production: As the final step of the urea cycle is hindered, the production of urea from arginine is decreased. caldic.comphysiology.org Studies in macrophage cell lysates have shown that L-Norvaline can reduce urea production by as much as 50%. caldic.commdpi.com

This modulation of the urea cycle also affects nitrogen translocation. In symbiotic relationships, such as between arbuscular mycorrhizal fungi and plant roots, arginine is a key molecule for transporting nitrogen. L-Norvaline, by inhibiting enzymes involved in arginine synthesis and breakdown, can impact this nitrogen transfer, demonstrating its role in the broader dynamics of nitrogen translocation. researchgate.net

Table 1: Effect of L-Norvaline on Urea Cycle and Related Processes

| Process | Effect of L-Norvaline | Mechanism | References |

|---|---|---|---|

| Arginase Activity | Inhibition | Acts as a non-competitive inhibitor, mimicking ornithine structure. | mdpi.comnih.gov |

| Urea Production | Decreased | Blocks the conversion of L-arginine to urea. | caldic.comphysiology.org |

| L-Arginine Levels | Increased | Prevents the breakdown of L-arginine by arginase. | nih.gov |

| Nitric Oxide (NO) Production | Increased (indirectly) | Increases substrate (L-arginine) availability for nitric oxide synthase (NOS). | hsnstore.eucaldic.comphysiology.org |

Glutamate Pathway Modulation via Branched-Chain Amino Acid Aminotransferase

Norvaline interacts with the glutamate pathway through its role as a substrate for branched-chain amino acid aminotransferase (BCAT). nih.gov BCAT catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), using α-ketoglutarate as the amino group acceptor, which is converted to glutamate. mdpi.com This reaction is a critical link between BCAA metabolism and the glutamate pool, a central hub in cellular nitrogen metabolism. dacollege.org

Research has shown that human BCAT enzymes can utilize Norvaline as a substrate. nih.gov Specifically, the cytosolic isoform (BCATc), which is found in the brain, accepts Norvaline readily. nih.gov This means that Norvaline can participate in transamination reactions, contributing to the pool of glutamate. This interaction suggests that fluctuations in Norvaline concentration could potentially modulate the glutamate pathway, although the physiological significance of this specific interaction requires further investigation.

Effects on Protein Structure and Cellular Processes

Non-Canonical Incorporation into Proteins and Peptides (e.g., in Recombinant Systems)

Norvaline is a non-canonical amino acid (ncAA), also referred to as a non-proteinogenic amino acid, which means it is not one of the standard 20 amino acids used by the cellular translational machinery to synthesize proteins. wikipedia.orgrsc.org However, due to its structural similarity to proteinogenic amino acids like leucine and isoleucine, Norvaline can be mistakenly incorporated into proteins. researchgate.netresearchgate.net This phenomenon, known as misincorporation, is particularly noted in recombinant protein production systems, such as in E. coli. wikipedia.orgresearchgate.net

The misincorporation occurs because the aminoacyl-tRNA synthetases (aaRS), enzymes that charge tRNAs with their correct amino acids, can have a degree of substrate promiscuity. researchgate.net For example, leucyl-tRNA synthetase (LeuRS) can mis-activate Norvaline, leading to the formation of Norvalyl-tRNA(Leu). researchgate.net While the cell has proofreading or "editing" mechanisms to prevent this, these can be overwhelmed or bypassed, especially under conditions that lead to an accumulation of Norvaline, resulting in its insertion into a growing polypeptide chain at positions that should have been occupied by leucine. researchgate.netoup.com Similarly, isoleucyl-tRNA synthetase can misincorporate Norvaline at isoleucine positions. researchgate.netnih.gov This uncontrolled incorporation is a significant issue in the biopharmaceutical industry, as it can lead to altered protein products. researchgate.netresearchgate.net

Impact of Misincorporation on Protein Folding, Stability, and Conformation

Molecular dynamics simulations have been used to study these effects. One study that modeled the substitution of isoleucine with Norvaline in a peptide found that Norvaline had a highly destructive effect on the peptide's β-sheet secondary structure. nih.govbiorxiv.org The introduction of Norvaline led to greater destabilization of the structure compared to the misincorporation of valine, particularly at higher temperatures. researchgate.netbiorxiv.org This suggests that Norvaline misincorporation within β-sheet elements is particularly disruptive. nih.govbiorxiv.org Another study involving T4 lysozyme (B549824) showed that replacing leucine with Norvaline affected protein stability, emphasizing the importance of side-chain packing and hydrophobicity in maintaining a stable protein structure. nih.gov The toxicity observed in cells when Norvaline is misincorporated on a proteome-wide scale is believed to be a direct result of these non-native, unstable protein structures. nih.gov

Table 2: Comparison of Amino Acid Properties and Misincorporation Impact

| Amino Acid | Canonical/Non-Canonical | Structure | Impact of Misincorporation | References |

|---|---|---|---|---|

| Leucine | Canonical | Branched-chain | N/A (Standard) | nih.gov |

| Isoleucine | Canonical | Branched-chain | N/A (Standard) | nih.gov |

| Valine | Canonical | Branched-chain | Can be misincorporated for Isoleucine; less toxic than Norvaline misincorporation. | researchgate.netnih.gov |

| Norvaline | Non-Canonical | Straight-chain | Misincorporated for Leucine or Isoleucine; has a high destructive effect on β-sheet structures, leading to protein destabilization. | researchgate.netnih.govbiorxiv.org |

Influence on Cellular Growth and Differentiation Pathways

2-Aminopentanoic acid, commonly known as L-norvaline, is a non-proteinogenic amino acid that has been shown to influence various cellular processes, including cell growth and differentiation. Its structural similarity to other amino acids allows it to interact with cellular machinery, sometimes leading to cytotoxic effects at high concentrations by mimicking protein amino acids. ebi.ac.uk For instance, in vitro studies have demonstrated that L-norvaline can decrease the viability of mammalian cells at concentrations as low as 125 μM, causing necrotic cell death. ebi.ac.uk This toxicity may be linked to its ability to act as a substrate for branched-chain amino acid aminotransferase (BCAT), an enzyme present in neurons and glial cells, leading to the production of glutamate. mdpi.com Overproduction of glutamate can mediate cytotoxicity. mdpi.com

However, the effect of L-norvaline on cell proliferation is context-dependent. In some cancer cell lines, such as 4T1 cells, L-norvaline has been shown to inhibit cell proliferation and increase apoptosis, particularly when combined with other agents like doxorubicin. ebi.ac.uk Conversely, in other settings, its cytotoxic effects are mitigated by the presence of other amino acids like L-valine, and under certain conditions, it may even be proliferative. mdpi.com In the context of neurogenesis, L-norvaline has been shown to support the survival and differentiation of neuronal precursors in adult Alzheimer's disease mouse models. mdpi.com It appears to promote the survival rate of newborn neurons, as suggested by an increase in polysialylated neuronal cell adhesion molecule (PSA-NCAM) immunopositivity, and enhances neuronal maturation, indicated by increased microtubule-associated protein 2 (MAP2) intensity. mdpi.com

Cellular Adaptive Responses to 2-Aminopentanoic Acid-Induced Stress (e.g., in yeast)

Cellular organisms have evolved complex adaptive responses to cope with various stressors, including the presence of non-standard amino acids like L-norvaline. In microorganisms such as Escherichia coli, L-norvaline can pose a threat to the fidelity of protein synthesis. embopress.org This is particularly true under conditions of oxygen deprivation, where L-norvaline can accumulate. embopress.org To counteract this, cells employ translational quality control mechanisms. The enzyme leucyl-tRNA synthetase (LeuRS) has an editing function that is crucial for preventing the mis-incorporation of L-norvaline into proteins. embopress.org An E. coli strain with a deficient LeuRS editing function shows a significant drop in viability during prolonged growth under micro-aerobic conditions, highlighting the importance of this adaptive response for survival. embopress.org

In yeast, such as Saccharomyces cerevisiae, adaptive responses to chemical stressors involve the reprogramming of metabolism and the activation of stress-response pathways. researchgate.netspringernature.com While direct studies on L-norvaline-induced stress in yeast are specific, the general principles of adaptation to toxic compounds are well-documented. These responses often involve the upregulation of genes related to oxidative stress, protein folding, and the degradation of damaged proteins. researchgate.net For example, when adapting to fungicides, yeast cells modify the expression of genes involved in amino acid metabolism and antioxidant responses. researchgate.net This suggests that if L-norvaline were to induce stress, yeast cells would likely engage similar pathways to manage protein misfolding and oxidative damage that might arise from its incorporation. The ability to switch between different metabolic states, such as from fermentation to respiration, is a key adaptive strategy for yeast to survive in challenging environments. biorxiv.org

Neurobiological and Immunological Modulations

Neuroprotective Actions and Underlying Mechanisms in Preclinical Models (e.g., Alzheimer's disease models)

L-norvaline has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease (AD). lifetein.comnih.gov A key mechanism underlying its action is the inhibition of the enzyme arginase. mdpi.comnih.gov In AD, arginase is upregulated at sites of amyloid-beta (Aβ) deposition, leading to the depletion of L-arginine, a substrate required for the production of nitric oxide (NO) by nitric oxide synthase (NOS). mdpi.comnih.gov By inhibiting arginase, L-norvaline helps restore L-arginine levels, thereby increasing NO bioavailability. nih.gov NO plays a crucial role in vasodilation and maintaining cerebral blood flow. biorxiv.org

In triple-transgenic AD mice (3xTg-AD), treatment with L-norvaline has been shown to reverse cognitive decline. ebi.ac.uknih.gov This cognitive improvement is associated with a reduction in the hallmark pathologies of AD, including a decrease in Aβ plaques and toxic oligomeric and fibrillar Aβ species in the hippocampus. nih.govbiorxiv.org Furthermore, L-norvaline treatment has been linked to the activation of cellular pathways involved in cell survival and protection against oxidative stress. biorxiv.org For instance, it was found to increase the expression of superoxide (B77818) dismutase [Cu-Zn], an enzyme that provides neuroprotection. scirp.org These findings collectively suggest that L-norvaline interferes with AD pathogenesis through multiple neuroprotective actions. ebi.ac.uknih.gov

Regulation of Microglial Activation and Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of Alzheimer's disease pathology. nih.govbiorxiv.org L-norvaline exerts potent anti-inflammatory effects by modulating this immune response in the brain. nih.gov In 3xTg-AD mice, L-norvaline treatment leads to a significant reduction in microgliosis—the accumulation and activation of microglia. nih.govbiorxiv.orgnih.gov Studies have shown a decrease of over 30% in the density of Iba1-positive cells (a marker for microglia) in the hippocampus of treated mice. biorxiv.org

Moreover, L-norvaline appears to induce a shift in the microglial phenotype from a pro-inflammatory, activated state to a resting, ramified state. nih.govbiorxiv.org This shift is accompanied by a decrease in the production of pro-inflammatory mediators. For example, brain levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, are significantly reduced following L-norvaline administration. nih.govnih.gov The anti-inflammatory effects of L-norvaline are also attributed to its ability to inhibit the S6K1 kinase, which is involved in promoting inflammation. biorxiv.orgnih.gov By suppressing neuroinflammation, L-norvaline helps to reduce synaptic pruning and neuronal damage. nih.gov

Modulation of Neuroplasticity-Related Proteins and Synaptic Density

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. L-norvaline has been shown to counteract this by promoting synaptic health and plasticity. nih.gov In 3xTg-AD mice, treatment with L-norvaline reversed the deficiency in dendritic spine density in both the cortex and hippocampus, with increases of 18.6% and 19.8%, respectively. researchgate.net Dendritic spines are crucial for synaptic transmission and neuronal plasticity. nih.govbiorxiv.org

This structural improvement is supported by molecular changes in proteins associated with neuroplasticity. ebi.ac.ukbiorxiv.org Proteomic analyses have revealed that L-norvaline treatment amplifies the expression of several key neuroplasticity-related proteins. nih.govbiorxiv.org These include:

Postsynaptic Density Protein 95 (PSD-95): Levels of this critical postsynaptic scaffolding protein were elevated in the hippocampi of treated mice. ebi.ac.ukmdpi.com

Synaptophysin: This synaptic vesicle glycoprotein (B1211001) increased by 50% in the hippocampus. nih.gov

Neuroligin-1: A postsynaptic protein involved in synapse formation and maintenance, its expression was amplified by 252%. nih.gov

Cyclin E: A protein that regulates synaptic plasticity and memory formation, was also increased. biorxiv.org

These findings indicate that L-norvaline not only prevents synaptic loss but actively promotes mechanisms of synaptic repair and plasticity. ebi.ac.uknih.gov

Anti-inflammatory Effects in Biological Systems

Beyond its neuroprotective role, L-norvaline exhibits broader anti-inflammatory properties in various biological systems. nih.govnih.gov A significant part of this effect is independent of its arginase inhibition and subsequent NO production. nih.gov Studies using human endothelial cells have shown that L-norvaline can inhibit the expression of inflammatory adhesion molecules such as VCAM-1, ICAM-1, and E-selectin, which are typically induced by inflammatory stimuli like TNF-α. biorxiv.orgnih.gov

This anti-inflammatory action has been partly attributed to its ability to inhibit the ribosomal protein S6 kinase beta-1 (S6K1). nih.govnih.govmdpi.com The S6K1 pathway is a downstream effector of mTOR signaling and is involved in processes that can promote inflammation. nih.govbiorxiv.org By inhibiting S6K1, L-norvaline can suppress inflammatory responses. biorxiv.orgnih.gov This mechanism suggests that L-norvaline or its derivatives could be beneficial in treating inflammatory conditions, including those affecting the cardiovascular system. nih.gov

Immunosuppressive Properties and Immune Cell Responses

Research has identified 2-Aminopentanoic acid as a compound with potential immunosuppressive effects. smolecule.com Some studies suggest its utility in preventing organ rejection during transplants and in the treatment of autoimmune diseases. smolecule.comgoogle.com The mechanism of its immunosuppressive action is linked to its role as an inhibitor of the enzyme arginase. ebi.ac.uk Arginase metabolizes L-arginine, an amino acid crucial for T-cell function and proliferation. researchgate.netaai.org By inhibiting arginase, Norvaline can modulate T-cell activity and cytokine release, thereby influencing immune responses. researchgate.netaai.org

Specifically, L-Norvaline has been shown to affect immune-related pathways, including those associated with inflammation and cytokine production. researchgate.net In some contexts, it can suppress the proliferation of T-cells in response to alloantigens. aai.org This is particularly relevant in scenarios like tumor growth, where myeloid-derived suppressor cells (MDSCs) can use arginase to create an immunosuppressive environment. aai.org The inhibition of arginase by Norvaline can help restore T-cell function in such conditions. aai.org Studies have shown that investigations into its effects on immune cells suggest it may modulate immune responses with potentially fewer severe side effects compared to traditional immunosuppressants. smolecule.com

Antimicrobial Activities and Mechanisms

Norvaline has demonstrated significant antimicrobial properties, particularly its D-enantiomer, D-Norvaline. A primary mechanism of its action is the inhibition of leucyl-tRNA synthetase, an enzyme essential for bacterial protein synthesis. This inhibition disrupts bacterial growth and other vital cellular processes.

Inhibition of Bacterial Growth and Biofilm Formation (e.g., against MRSA)

D-Norvaline has shown high potency in inhibiting the growth of Methicillin-resistant Staphylococcus aureus (MRSA), a bacterium notorious for its resistance to conventional antibiotics. nih.gov It is also effective in preventing the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are highly resistant to antimicrobial agents. nih.gov Research has shown that treatment with D-Norvaline can significantly reduce both the cell viability and biofilm formation of MRSA strains.

Synergistic Effects with Antibiotics (e.g., Oxacillin)

A key finding in the study of Norvaline's antimicrobial activity is its synergistic effect when combined with β-lactam antibiotics like oxacillin (B1211168). nih.govresearchgate.net MRSA's resistance to oxacillin is a major clinical challenge. However, when D-Norvaline is used in combination with oxacillin, it significantly enhances the antibiotic's efficacy. nih.gov This combination therapy has been shown to lower the minimum inhibitory concentration (MIC) of oxacillin required to kill several MRSA strains, including both community-associated (CA-MRSA) and hospital-associated (HA-MRSA) isolates. nih.gov For instance, in one study, the oxacillin MIC for MRSA14459 dropped dramatically from 1024 µg/mL to 12.5 µg/mL when combined with D-Norvaline. nih.gov This synergistic action makes the combination a promising strategy to combat resistant bacterial infections. nih.govnih.gov

Table 1: Synergistic Effect of D-Norvaline and Oxacillin on MRSA Strains

| MRSA Strain | Original Oxacillin MIC (µg/mL) | Oxacillin MIC with D-Norvaline (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| MRSA6230 | >1024 | 12.5 | >81.92 |

| MRSA7875 | >1024 | 12.5 | >81.92 |

| MRSA14459 | 1024 | 12.5 | 81.92 |

| MRSA28985 | >1024 | 12.5 | >81.92 |

Data sourced from a 2022 study on Leucyl-tRNA Synthetase Inhibitors. nih.gov

Impact on Bacterial Phospholipid Fatty Acid Composition and Membrane Properties

The antimicrobial action of D-Norvaline is also linked to its profound effects on the bacterial cell membrane. nih.gov As a branched-chain amino acid derivative, it serves as a precursor in the synthesis of fatty acids that make up the cell membrane. nih.gov Studies have revealed that treatment with D-Norvaline leads to a substantial decrease in the total quantity of phospholipid fatty acids (PLFAs) in the MRSA cell membrane. nih.gov

This alteration in the fatty acid composition directly impacts the physical properties of the bacterial membrane. nih.gov Specifically, D-Norvaline treatment has been observed to increase the fluidity of the MRSA cell membrane. nih.gov While higher antibiotic resistance is often associated with lower membrane fluidity, the increased fluidity caused by D-Norvaline appears to contribute to the enhanced efficacy of oxacillin. nih.gov Furthermore, the treatment leads to a decrease in the hydrophobicity of the cell membrane. nih.govresearchgate.net These changes in membrane quantity and quality are thought to indirectly affect oxacillin resistance by altering the membrane environment, potentially making it more permeable to the antibiotic. nih.gov

Table 2: Effect of D-Norvaline on MRSA LAC Strain Membrane Properties

| Treatment | Property | Observation |

|---|---|---|

| D-Norvaline (995.8 µg/mL) | Total Phospholipid Fatty Acids | Substantial Decrease |

| D-Norvaline (995.8 µg/mL) | Membrane Fluidity | Increased |

| D-Norvaline (995.8 µg/mL) | Membrane Hydrophobicity | Decreased |

Data based on findings from PLFA analysis and membrane property measurements. nih.gov

Analytical and Detection Methodologies for 2 Aminopentanoic Acid Norvaline

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of amino acids like norvaline, enabling their separation from complex mixtures for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies (Pre-column and Post-column)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis. However, since many amino acids, including norvaline, lack a strong chromophore, derivatization is often necessary to enhance their detection by UV or fluorescence detectors. rsc.org This process can be performed either before the sample is injected onto the HPLC column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization: This is a common strategy where the amino acids are chemically modified to produce derivatives with strong UV or fluorescent signals. nih.govresearchgate.net A popular reagent for this purpose is o-phthalaldehyde (B127526) (OPA) combined with a thiol, which reacts with primary amino acids to form highly fluorescent isoindole derivatives. rsc.orgnih.govnih.gov Another frequently used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts rapidly with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.net The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another effective pre-column derivatization method that confers hydrophobicity to the amino acids, allowing for their separation by reversed-phase HPLC. waters.comresearchgate.net These derivatization strategies significantly improve the sensitivity of detection, with limits of detection reported to be as low as 1 fmol/µl for Fmoc-Cl derivatives. researchgate.net

A study established a precise ultra-high performance liquid chromatography (UHPLC) method for the simultaneous determination of norvaline and other amino acids in biopharmaceutical fermentation processes using pre-column derivatization with OPA and 2-mercaptoethanol. nih.govresearchgate.net The resulting derivatives were separated on a C18 reverse-phase column and quantified by fluorescence detection, achieving excellent sensitivity with limits of detection ranging from 0.06 to 0.17 pmol per injection. nih.gov

Post-column Derivatization: In this approach, the amino acids are separated in their native form and then mixed with a derivatizing reagent in a post-column reactor before entering the detector. While this method can be less susceptible to interference from the sample matrix, it often involves more complex instrumentation.

Norvaline is frequently used as an internal standard in HPLC-based amino acid analysis to control for variability during sample preparation and analysis. nih.govwaters.comwaters.comwaters.com

Table 1: HPLC Derivatization Strategies for Norvaline Analysis

| Derivatization Strategy | Derivatizing Agent(s) | Detection Method | Key Advantages |

| Pre-column | o-Phthalaldehyde (OPA) / Thiol | Fluorescence | High sensitivity, well-established method. nih.govnih.gov |

| Pre-column | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fluorescence | Rapid reaction, detects primary and secondary amines. researchgate.net |

| Pre-column | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence/UV | Minimizes interferences from sample matrix. waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a derivatization step is required to increase their volatility. mdpi.com This typically involves silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). mdpi.comnih.govresearchgate.net

GC-MS offers high separation efficiency and provides detailed structural information from the mass spectra, which aids in the confident identification of metabolites. lcms.cz In metabolomic studies, GC-MS has been used to profile a wide range of metabolites, including norvaline, in various biological samples. nih.govtandfonline.com For instance, a study on sulfate-reducing bacteria identified norvaline as one of the metabolites produced, with a specific retention time observed in the GC chromatogram. researchgate.net Another study on sweet-clover vetches also identified a derivative of norvaline as part of the metabolite profile. tandfonline.com

The use of stable isotope-labeled internal standards, including norvaline itself, is common in GC-MS analysis to ensure accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for high-throughput amino acid analysis due to its high sensitivity, selectivity, and the ability to analyze underivatized compounds. nih.gov This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous and targeted analysis of multiple amino acids, including norvaline, in complex biological matrices like plasma and serum. nih.govlcms.cz These methods often utilize hydrophilic interaction chromatography (HILIC) for better retention and separation of polar analytes like amino acids. nih.gov The use of multiple reaction monitoring (MRM) mode in the mass spectrometer provides high specificity and sensitivity for quantification. researchgate.netmdpi.com

A key advantage of LC-MS/MS is the ability to use stable-isotope-labeled internal standards for each analyte, which allows for very accurate and precise quantification by correcting for matrix effects and variations in instrument response. nih.gov Fast LC-MS methods have been developed that can quantify amino acids in under 20 minutes, making it suitable for large-scale studies. researchgate.netnih.gov

Capillary Electrophoresis (CE) for Amino Acid Profiling

Capillary Electrophoresis (CE) is another powerful technique for the separation of amino acids. It offers high separation efficiency, short analysis times, and requires only small sample volumes. creative-proteomics.com In CE, charged molecules are separated based on their electrophoretic mobility in a capillary filled with an electrolyte. horiba.com

Similar to HPLC, derivatization is often employed in CE to enhance the detection of amino acids, especially when using UV or fluorescence detectors. creative-proteomics.com However, methods using indirect UV detection have also been developed, where a UV-absorbing compound is added to the background electrolyte, allowing for the detection of non-absorbing analytes. horiba.comhoriba.com CE can also be coupled with mass spectrometry (CE-MS), which combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing accurate quantitative analysis. creative-proteomics.com

CE has been successfully applied to the separation of various amino acids, demonstrating its utility for amino acid profiling. horiba.comhoriba.com

Spectroscopic Characterization Methods

Spectroscopic methods are invaluable for the structural elucidation of molecules like norvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. duke.edu It provides detailed information about the chemical environment of individual atoms within a molecule. For a molecule like norvaline, ¹H-NMR and ¹³C-NMR are the most common NMR experiments.

¹H-NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule and their chemical environments. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H-NMR spectrum can be used to deduce the structure of the molecule.

¹³C-NMR (Carbon-13 NMR): This experiment provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the ¹³C-NMR spectrum.

The identity and purity of synthesized dipeptides containing norvaline have been confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. mdpi.com NMR is a powerful tool for structural verification and can provide insights into the conformation of molecules in solution. acs.orgnih.gov While NMR is a powerful tool for structural elucidation, it is generally less sensitive than mass spectrometry-based methods and is not typically used for trace-level quantification. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Behavior and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing a fingerprint for the identification of functional groups and the elucidation of molecular structure.

In the study of a co-crystal of L-Isoleucine and D-Norvaline, FT-IR and Raman spectroscopy were instrumental in confirming the presence of various functional groups. rjpbcs.com The vibrational frequencies observed in the spectra correspond to specific bond vibrations within the norvaline molecule. For instance, the C-C-N symmetric stretching vibration is assigned to bands at 874 cm⁻¹ in the IR spectrum and 848 cm⁻¹ in the Raman spectrum. rjpbcs.com The C-N symmetric stretching is observed at 1037 cm⁻¹ (IR) and 1112 cm⁻¹ (Raman). rjpbcs.com Additionally, the presence of the carboxylate group (COO⁻) is indicated by a wagging motion observed as a weak absorption at 554 cm⁻¹ in the IR spectrum and 563 cm⁻¹ in the Raman spectrum. rjpbcs.com A comprehensive assignment of the observed vibrational frequencies provides a detailed picture of the molecular structure of norvaline within the crystal lattice. rjpbcs.com

Far-infrared spectroscopy is another valuable tool, as each amino acid presents a unique band pattern in this region, allowing for clear identification. oup.com

Table 1: Selected Vibrational Frequencies for L-Isoleucine D-Norvaline Co-crystal rjpbcs.com

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-C-N Symmetric Stretching | 874 | 848 |

| C-N Symmetric Stretching | 1037 | 1112 |

| COO⁻ Wagging | 554 | 563 |

| C-O Stretching | 1456 | - |

| C-H Deformation | 1344 | - |

| NH₃ Rocking | 1156 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties. The absorption of UV or visible light promotes electrons from the ground state to higher energy orbitals.

For a crystal of L-Isoleucine D-Norvaline, the optical absorption spectrum was recorded in the wavelength range of 200 nm to 1400 nm. rjpbcs.com The analysis of this spectrum revealed a UV cut-off wavelength at 243 nm. rjpbcs.com This indicates that the crystal is transparent in the visible region and a significant portion of the UV region, making it potentially suitable for optical applications. rjpbcs.com From the absorption data, the optical band gap of the crystal was calculated to be 4.78 eV. rjpbcs.comamrita.edu

In another study, the ionization constants of DL-norvaline were determined under hydrothermal conditions using UV-Visible spectroscopy with thermally-stable colorimetric pH indicators. researchgate.net The experiments were conducted at temperatures ranging from 175 to 275 °C, demonstrating the utility of UV-Vis spectroscopy in studying the physicochemical properties of amino acids under extreme conditions. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like amino acids. It measures the differential absorption of left and right circularly polarized light, providing information on the molecule's stereochemistry and conformation. nih.govannualreviews.org

CD spectra of α-aliphatic amino acids, including norvaline, have been observed in the vacuum ultraviolet (VUV) region. acs.org While the absorption spectra of these amino acids show similar features, their CD spectra exhibit significant differences, particularly in the 7-8 eV region. acs.org Amino acids with straight alkyl side chains, like norvaline, show weak or absent CD peaks in this region, in contrast to those with branched side chains like valine and leucine (B10760876). acs.org This sensitivity of VUV CD spectra to the molecular conformation of chiral molecules allows for clear differentiation. acs.org

Furthermore, CD spectroscopy can be used for the quantitative analysis of L- and D-amino acids in enantiomeric mixtures. nih.gov By creating a standard calibration curve, the concentration of a single chiral amino acid can be rapidly determined. nih.govresearchgate.net The CD signal is directly proportional to the concentration of the chiral sample within a certain range. nih.gov This method has been shown to be effective, with experimental errors of less than 10%. nih.gov

Terahertz (THz) Spectroscopy for Solid-State Phase Transitions and Molecular Dynamics

Terahertz (THz) spectroscopy is a powerful tool for investigating low-frequency vibrational modes, such as those associated with intermolecular interactions and lattice vibrations in crystalline solids. yale.eduarxiv.org This technique is particularly well-suited for studying solid-state phase transitions and the molecular dynamics of amino acids like norvaline. yale.eduresearchgate.net

Studies on DL-norvaline have revealed that it undergoes a reversible solid-state phase transition when cooled below 190 K. yale.edursc.org This transition is believed to be Martensitic in nature, which is of interest for the development of molecular machines. yale.eduresearchgate.netrsc.org Temperature-dependent THz time-domain spectroscopy (THz-TDS) measurements pinpointed the transition temperature (Tβ→α) at 190 K for larger grains (125 µm - 250 µm). yale.edursc.org Interestingly, the grain size of the molecular crystals was found to influence this transition temperature. yale.eduresearchgate.net Smaller grains of 5 µm or less exhibited a lower transition temperature of 180 K. yale.edursc.org

The absorption spectrum of DL-norvaline changes dramatically at the transition temperature, indicating a change in the crystal lattice. yale.edu The addition of molecular dopants that differ from DL-norvaline only at the end of the side chain was also found to decrease the transition temperature, providing further insight into the physical process of the phase transition. yale.eduresearchgate.net These findings highlight the sensitivity of THz spectroscopy in probing the dynamic and structural properties of crystalline amino acids. yale.edunih.gov

Table 2: Phase Transition Temperatures of DL-Norvaline Determined by THz Spectroscopy yale.edursc.org

| Sample Grain Size | Transition Temperature (Tβ→α) |

| ≤ 5 µm | 180 K |

| 125 µm - 250 µm | 190 K |

Mass Spectrometry-Based Characterization

Mass spectrometry is a cornerstone analytical technique for the identification, quantification, and structural elucidation of a wide array of molecules, including amino acids. Its high sensitivity and specificity make it invaluable in complex biological and chemical analyses.

Hot Electron Capture Dissociation (HECD) and Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry for Differentiation in Peptides

Differentiating between isomeric amino acids, such as norvaline and valine, poses a significant analytical challenge as they have the same molecular weight. acs.org Hot Electron Capture Dissociation (HECD), often coupled with Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry, has emerged as a powerful technique to overcome this hurdle. researchgate.netacs.org HECD is an electron-based dissociation method that can induce characteristic side-chain fragmentations, allowing for the unambiguous identification of isomers within peptides. researchgate.netnih.gov